molecular formula C10H12ClNO4S B3372681 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 926225-21-0

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B3372681
CAS RN: 926225-21-0
M. Wt: 277.73 g/mol
InChI Key: GEQTWTGHANYCRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass Spectrometry) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Applications

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride is involved in the synthesis of various pharmacologically significant compounds. For instance, it is used in the creation of 5-(ethylsulfonyl)-2-methoxyaniline, a fragment in compounds with antitumor properties and other biological activities. This compound serves as a precursor to protein kinase inhibitors and enzyme modulators, playing a crucial role in the development of VEGFR2 inhibitors, which are key in antiangiogenic therapy for tumor treatment (Murár et al., 2013).

Enzyme Inhibition and Alzheimer’s Disease Research

In Alzheimer's disease research, derivatives of this compound have been synthesized to study their inhibitory effects on enzymes like acetylcholinesterase. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were created as potential therapeutic agents, with some showing significant enzyme inhibitory activity (Abbasi et al., 2018).

Antibacterial Agent Synthesis

Compounds derived from this compound have been evaluated for their antibacterial properties. For instance, certain N-substituted sulfonamides with benzodioxane moiety, synthesized starting with 4-acetamidobenzenesulfonyl chloride, demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Sensor Development

This compound has also been utilized in developing sensors for heavy metals. For example, bis-sulfonamides synthesized using this compound were employed to create sensors for Co2+ ions, exhibiting high sensitivity and wide dynamic concentration ranges (Sheikh et al., 2016).

Mechanism of Action

This is typically relevant for bioactive compounds and involves understanding how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling practices of the compound .

Future Directions

This involves understanding current research trends related to the compound and potential future applications or improvements .

properties

IUPAC Name

5-(acetamidomethyl)-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(13)12-6-8-3-4-9(16-2)10(5-8)17(11,14)15/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQTWTGHANYCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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